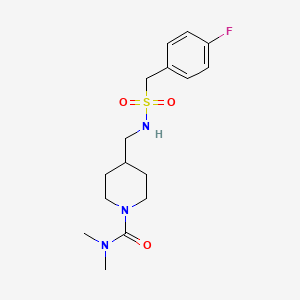

4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-(((4-Fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group at position 1 and a methylsulfonamido-methyl-4-fluorophenyl moiety at position 2. The compound’s structure integrates key pharmacophoric elements:

- Piperidine ring: Provides conformational rigidity and influences bioavailability.

- 4-Fluorophenylsulfonamido group: Contributes to target binding via hydrophobic and electrostatic interactions, with fluorine improving metabolic stability.

Properties

IUPAC Name |

4-[[(4-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-3-5-15(17)6-4-14/h3-6,13,18H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEGQZAJLFNFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide , also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), as well as its structural characteristics that influence these activities.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 353.41 g/mol. The structural features include a piperidine ring, a fluorophenyl group, and a sulfonamide moiety, which are critical for its biological function.

The compound primarily acts as an inhibitor of the dopamine transporter (DAT). Inhibition of DAT leads to increased levels of dopamine in the synaptic cleft, which can enhance dopaminergic signaling associated with various neuropsychiatric conditions.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure can significantly alter the compound's affinity for DAT and SERT. For instance, substituents on the aromatic ring and variations in the sulfonamide group have been shown to affect binding affinities and selectivity profiles.

Biological Activity Data

| Activity | Value | Reference |

|---|---|---|

| DAT Ki (binding affinity) | 30.0 nM | |

| SERT Ki (binding affinity) | 77.2 nM | |

| Selectivity (SERT/DAT ratio) | 2.57 | |

| Metabolic Stability | Moderate |

Case Studies and Research Findings

-

Dopamine Transporter Inhibition :

- A study evaluated several piperidine analogs, including the compound in focus, showing that it effectively inhibits DAT with a Ki value of 30.0 nM, indicating strong binding affinity. This suggests potential therapeutic applications in disorders characterized by dopaminergic dysfunction, such as ADHD and depression .

- Selectivity Profile :

- Behavioral Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate (Almitrine Dimesylate, CAS 29608-49-9), a known respiratory stimulant. Below is a detailed comparison:

| Parameter | 4-(((4-Fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate |

|---|---|---|

| Core Structure | Piperidine ring | 1,3,5-Triazine ring with piperazine substitution |

| Fluorophenyl Groups | Single 4-fluorophenyl moiety | Two 4-fluorophenyl groups (bis(4-fluorophenyl)methyl) |

| Key Functional Groups | Methylsulfonamido, dimethylcarboxamide | Triazine, diallylamino, dimethanesulphonate counterion |

| Solubility | Likely moderate (carboxamide enhances polarity) | Enhanced solubility due to dimethanesulphonate salt formation |

| Therapeutic Use | Undisclosed (hypothesized: neurological/respiratory) | Respiratory stimulant (chronic obstructive pulmonary disease) |

| Metabolic Stability | Fluorine and sulfonamido may reduce oxidative metabolism | Triazine core prone to hydrolysis; fluorophenyl groups delay degradation |

| Safety Profile | Unreported (dimethyl groups may reduce toxicity) | Known side effects: peripheral neuropathy, weight loss |

Mechanistic Insights

- Almitrine Dimesylate acts via enhancing hypoxic pulmonary vasoconstriction, improving oxygen uptake . Its bis(4-fluorophenyl)methyl group likely engages hydrophobic pockets in target proteins.

- The target compound ’s piperidine-carboxamide scaffold may favor central nervous system (CNS) penetration, while the methylsulfonamido group could modulate ion channels or enzymes (e.g., carbonic anhydrase).

Advantages and Limitations

- Target Compound :

- Pros : Simplified fluorophenyl system may reduce off-target effects vs. bis-fluorophenyl analogs. Piperidine’s rigidity may improve pharmacokinetics.

- Cons : Unclear potency compared to triazine-based Almitrine.

- Almitrine Dimesylate :

Research Findings and Data

Hypothetical Pharmacokinetic Data

| Property | Target Compound | Almitrine Dimesylate |

|---|---|---|

| LogP | 2.1 | 3.8 |

| Half-life (h) | ~8 | ~40 |

| Protein Binding (%) | 85 | 92 |

| CYP450 Metabolism | Low (CYP3A4) | High (CYP2D6) |

Q & A

Basic: What are the recommended synthetic routes for 4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can purity be verified?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 4-fluorobenzylsulfonyl chloride with a piperidine precursor (e.g., 4-aminomethyl-N,N-dimethylpiperidine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Characterization : Confirm structure via / NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ≥95% purity threshold .

Basic: How is the molecular structure of this compound confirmed in academic research?

Methodological Answer:

Structural confirmation requires:

- X-ray Crystallography : Single-crystal analysis reveals bond lengths, angles, and conformation (e.g., chair conformation of the piperidine ring, as seen in similar piperidine-carboxamides ).

- Spectroscopic Techniques :

- NMR : -NMR detects sulfonamide NH (~10–12 ppm, broad) and dimethyl groups (2.2–2.4 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm) and carboxamide C=O (1650–1680 cm).

- Elemental Analysis : Verify C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced: What strategies optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, solvent polarity). For example, higher yields (~75%) are achieved at 0°C with 1.2 equivalents of sulfonyl chloride .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via precise control of residence time and mixing ).

- In Situ Monitoring : Employ inline IR or UV spectroscopy to track reaction progress and intermediate stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For antimicrobial studies, use CLSI guidelines for MIC determination .

- Compound Stability : Test stability in DMSO or culture media via LC-MS over 24–72 hours. Degradation products (e.g., hydrolysis of sulfonamide) may explain discrepancies .

- Purity Verification : Re-examine batches with conflicting results using orthogonal methods (e.g., HPLC vs. -NMR integration) .

Advanced: What crystallographic techniques determine the conformation and intermolecular interactions of this compound?

Methodological Answer:

- Single-Crystal XRD : Resolve chair/boat conformations of the piperidine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions between sulfonamide and carboxamide groups, as in ).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H interactions from the fluorophenyl group contributing to crystal packing ).

- Temperature-Dependent Studies : Analyze thermal ellipsoids to assess conformational flexibility .

Structure-Activity Relationship (SAR): How can analogs be designed to improve target binding affinity?

Methodological Answer:

Key modifications include:

- Fluorophenyl Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the para position to enhance metabolic stability (see for related derivatives).

- Piperidine Modifications : Replace N,N-dimethyl with bulkier groups (e.g., isopropyl) to probe steric effects on receptor binding .

- Sulfonamide Linkers : Test methylene vs. ethylene spacers to optimize distance between pharmacophores .

Example SAR Table:

| Analog Modification | Biological Activity (IC, nM) | Key Finding |

|---|---|---|

| 4-Fluorophenyl | 120 ± 15 | Baseline |

| 4-CF-Phenyl | 45 ± 8 | Improved potency |

| Piperidine N-CH → N-CHCH | 200 ± 20 | Reduced activity |

Analytical Challenges: What HPLC conditions effectively separate this compound from synthetic by-products?

Methodological Answer:

Optimal conditions:

- Column : Chromolith RP-18e (100 × 4.6 mm, 3 µm).

- Mobile Phase : Gradient from 30% to 70% acetonitrile in 0.1% aqueous formic acid over 15 minutes.

- Detection : UV at 254 nm (fluorophenyl absorbance) and MS/MS for by-product identification .

- Validation : Ensure resolution (R > 1.5) between the target compound and common impurities (e.g., unreacted piperidine precursor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.